

Trifluoroacetic anhydride chemical properties and structure

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Compound of Interest

Compound Name: Trifluoroacetic anhydride

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An In-depth Technical Guide to **Trifluoroacetic Anhydride** (TFAA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoroacetic anhydride (TFAA), the acid anhydride of trifluoroacetic acid, is a powerful and versatile reagent in organic synthesis.[1][2] With the chemical formula $(\text{CF}_3\text{CO})_2\text{O}$, it is the perfluorinated analog of acetic anhydride.[1] TFAA is a colorless, volatile liquid with a sharp, pungent odor.[2][3] Its significance stems from the presence of two highly electron-withdrawing trifluoromethyl groups, which render it a much stronger acylating agent than acetic anhydride.[4][5] This enhanced reactivity makes it an indispensable tool for introducing the trifluoroacetyl group, a common moiety in pharmaceuticals, agrochemicals, and advanced materials.[3][6][7] It serves as a key reagent for acylation and protection of functional groups, a dehydrating agent in condensation reactions, and an activator in various name reactions.[1][3][8] This guide provides a comprehensive overview of its chemical properties, structure, reactivity, synthesis, and applications, with a focus on practical data and experimental procedures for laboratory professionals.

Chemical Structure and Properties

Trifluoroacetic anhydride consists of two trifluoroacetyl groups linked by an oxygen atom.[9] The strong inductive effect of the six fluorine atoms makes the carbonyl carbons highly electrophilic, which is the basis for the compound's high reactivity.[5]

Caption: Chemical structure of **trifluoroacetic anhydride**, (CF₃CO)₂O.

Physical and Chemical Properties

The key physical and chemical properties of TFAA are summarized in the table below, highlighting its volatility and reactivity.

Property	Value	References
IUPAC Name	(2,2,2-trifluoroacetyl) 2,2,2-trifluoroacetate	[10]
CAS Number	407-25-0	[1][4]
Molecular Formula	C ₄ F ₆ O ₃	[3][10]
Molar Mass	210.03 g/mol	[1][10][11]
Appearance	Colorless liquid	[1][6][11]
Odor	Sharp, pungent, vinegar-like	[2][3]
Density	1.49 - 1.511 g/mL at 20 °C	[1][3][4][6]
Melting Point	-65 °C	[1][3][4]
Boiling Point	39.5 - 40 °C	[1][3][4]
Vapor Pressure	41.2 - 43.3 kPa (at 20 °C)	[10][12]
Refractive Index (n ²⁰ /D)	1.300	[4][6]
Solubility	Reacts violently with water. Soluble in many organic solvents (e.g., dichloromethane, diethyl ether, benzene, THF, acetonitrile).	[1][4][13]

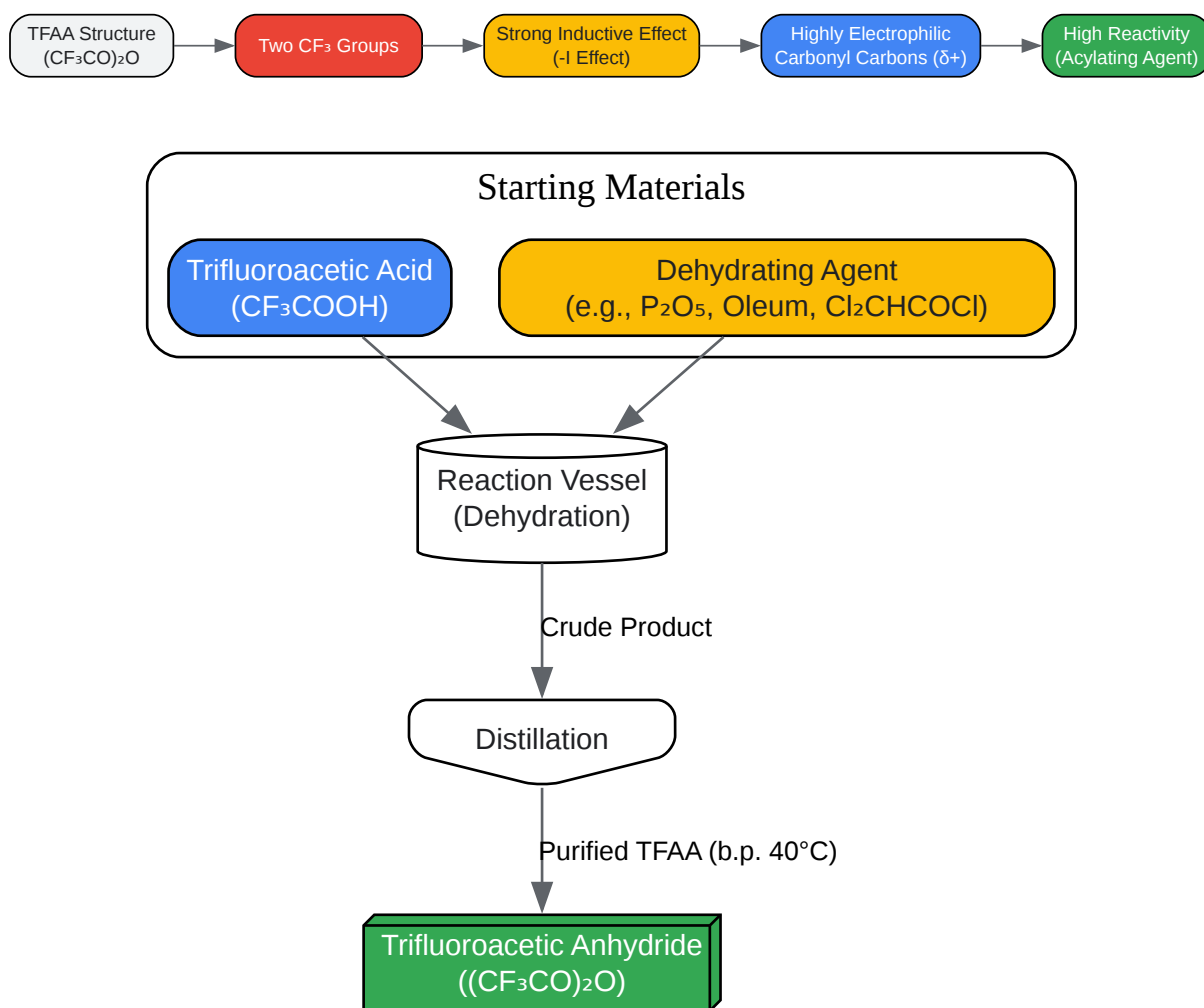
Spectroscopic Data

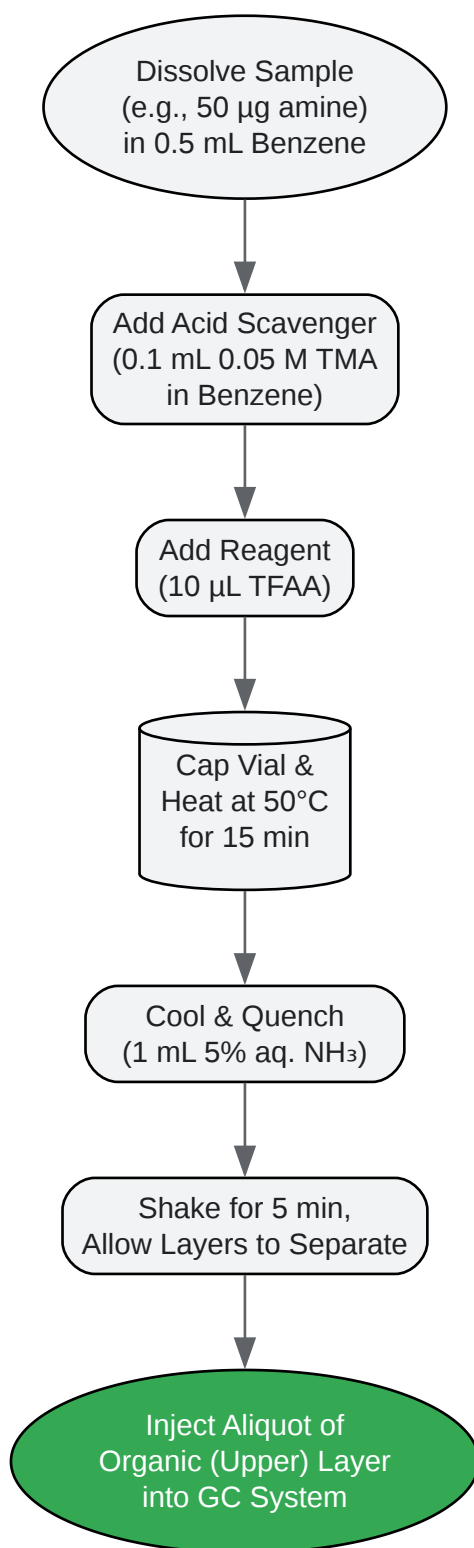
Spectroscopic data is crucial for the identification and characterization of TFAA.

Spectrum Type	Key Features	References
^{13}C NMR	Signals corresponding to the carbonyl carbon and the trifluoromethyl carbon.	[10] [14] [15]
^{19}F NMR	A single characteristic peak for the six equivalent fluorine atoms.	[10] [16]
IR Spectroscopy	Strong absorption bands characteristic of the C=O stretching in an acid anhydride, typically around $1800\text{-}1880\text{ cm}^{-1}$.	[10]
Mass Spectrometry (MS)	Shows molecular ion peak and characteristic fragmentation patterns.	[10]

Reactivity and Mechanism

The high reactivity of TFAC is its most defining feature, driven by the strong electron-withdrawing nature of the trifluoromethyl (CF_3) groups.[\[4\]](#)[\[5\]](#) This inductive effect creates a significant partial positive charge on the carbonyl carbons, making them highly susceptible to nucleophilic attack.





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